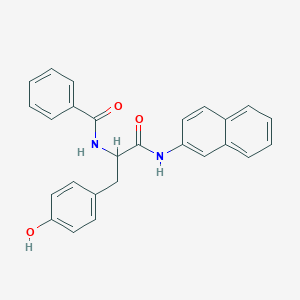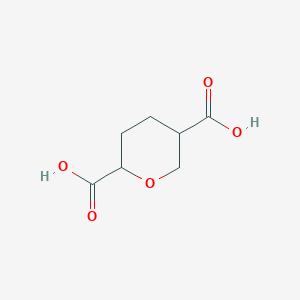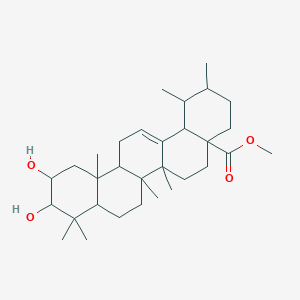
Bz-Tyr-betaNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyl-L-tyrosine beta-naphthylamide, commonly referred to as Bz-Tyr-betaNA, is a synthetic peptide substrate used primarily in enzymatic studies. This compound is particularly valuable in the study of proteases, enzymes that break down proteins, due to its ability to act as a chromogenic substrate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-tyrosine beta-naphthylamide typically involves the coupling of benzoyl-L-tyrosine with beta-naphthylamine. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
On an industrial scale, the production of Benzoyl-L-tyrosine beta-naphthylamide may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These machines utilize SPPS techniques, where the peptide is assembled step-by-step on a solid resin support, followed by cleavage and purification.
化学反应分析
Types of Reactions
Benzoyl-L-tyrosine beta-naphthylamide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by proteases, resulting in the cleavage of the peptide bond and the release of beta-naphthylamine.
Oxidation and Reduction: These reactions can modify the aromatic rings present in the compound, although they are less common in typical enzymatic studies.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically involves the use of specific proteases such as chymotrypsin or trypsin under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Hydrolysis: The primary products are benzoyl-L-tyrosine and beta-naphthylamine.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the aromatic rings.
科学研究应用
Benzoyl-L-tyrosine beta-naphthylamide is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model substrate for studying the kinetics and mechanisms of protease-catalyzed reactions.
Biology: The compound is used to investigate the activity of proteases in various biological samples, including tissues and cell lysates.
Medicine: It aids in the development of diagnostic assays for detecting protease activity, which can be indicative of certain diseases such as cancer and inflammatory conditions.
Industry: The compound is utilized in the quality control of protease enzymes used in industrial processes, including food processing and detergent formulation.
作用机制
The mechanism of action of Benzoyl-L-tyrosine beta-naphthylamide involves its recognition and binding by protease enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of beta-naphthylamine, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of protease activity.
相似化合物的比较
Similar Compounds
Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA): Another chromogenic substrate used for similar enzymatic studies.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA): A substrate used for chymotrypsin-like proteases.
N-Benzoyl-DL-arginine p-nitroanilide (BAPNA): A substrate for trypsin-like proteases.
Uniqueness
Benzoyl-L-tyrosine beta-naphthylamide is unique due to its specific structure, which allows it to be selectively recognized by certain proteases. Its chromogenic properties make it particularly useful for spectrophotometric assays, providing a convenient and sensitive method for detecting protease activity.
属性
分子式 |
C26H22N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-[3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30) |
InChI 键 |
NKRNJRQKVLUQKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)


![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)

![2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12277639.png)

![Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate](/img/structure/B12277650.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)


